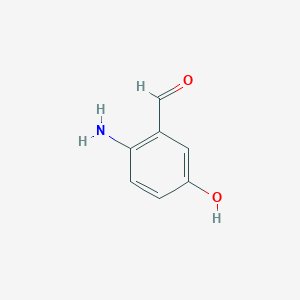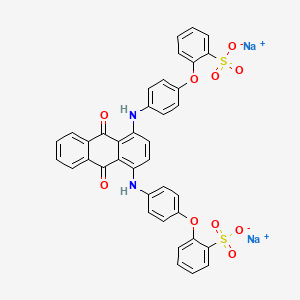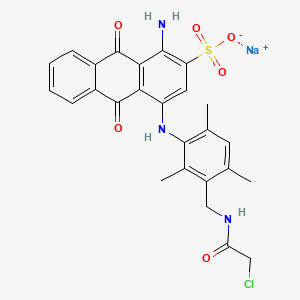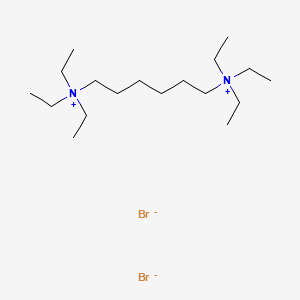
Ammonium, hexamethylenebis(triethyl-, dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, hexamethylenebis(triethyl-, dibromide is a quaternary ammonium compound with the molecular formula C18H42Br2N2. It is known for its unique structure, which includes two triethylammonium groups connected by a hexamethylene chain, and two bromide ions as counterions. This compound is primarily used in research and industrial applications due to its specific chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, hexamethylenebis(triethyl-, dibromide typically involves the reaction of 1,6-dibromohexane with triethylamine. The reaction proceeds as follows:
Reactants: 1,6-dibromohexane and triethylamine.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions.
Procedure: Triethylamine is added to a solution of 1,6-dibromohexane in acetonitrile. The mixture is heated under reflux for several hours, leading to the formation of the desired product.
Purification: The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Using large-scale reactors to mix 1,6-dibromohexane and triethylamine.
Optimized Conditions: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain high-purity product.
化学反应分析
Types of Reactions
Ammonium, hexamethylenebis(triethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted by other nucleophiles, such as hydroxide or chloride ions.
Complex Formation: It can form complexes with metal ions due to its quaternary ammonium groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, chloride, and acetate ions.
Solvents: Reactions are typically carried out in polar solvents such as water or ethanol.
Conditions: Reactions are often performed at room temperature or under mild heating.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include ammonium salts with different anions.
Complexes: Formation of metal-ammonium complexes.
科学研究应用
Ammonium, hexamethylenebis(triethyl-, dibromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of Ammonium, hexamethylenebis(triethyl-, dibromide involves its interaction with biological membranes and metal ions:
Membrane Interaction: The quaternary ammonium groups interact with the negatively charged components of cell membranes, potentially disrupting membrane integrity.
Metal Ion Binding: The compound can bind to metal ions, forming stable complexes that can be used in various applications.
相似化合物的比较
Ammonium, hexamethylenebis(triethyl-, dibromide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium Bromide: Similar in structure but with methyl groups instead of ethyl groups.
Hexadecyltrimethylammonium Bromide: Contains a longer alkyl chain, leading to different physical properties.
Benzalkonium Chloride: Contains a benzyl group, commonly used as a disinfectant.
Uniqueness
The uniqueness of this compound lies in its specific structure, which provides distinct chemical properties and applications compared to other quaternary ammonium compounds.
属性
CAS 编号 |
7072-43-7 |
|---|---|
分子式 |
C18H42BrN2+ |
分子量 |
366.4 g/mol |
IUPAC 名称 |
triethyl-[6-(triethylazaniumyl)hexyl]azanium;bromide |
InChI |
InChI=1S/C18H42N2.BrH/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6;/h7-18H2,1-6H3;1H/q+2;/p-1 |
InChI 键 |
IZBWODOAPHQLNL-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-].[Br-] |
规范 SMILES |
CC[N+](CC)(CC)CCCCCC[N+](CC)(CC)CC.[Br-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3056276.png)
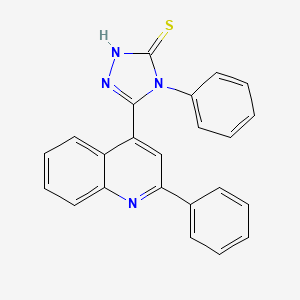
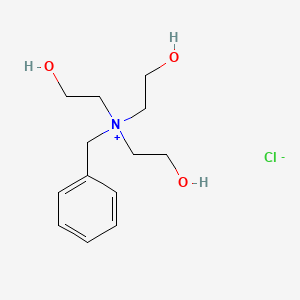
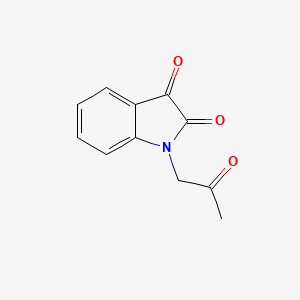
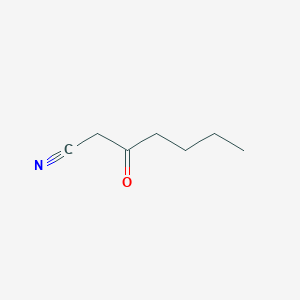
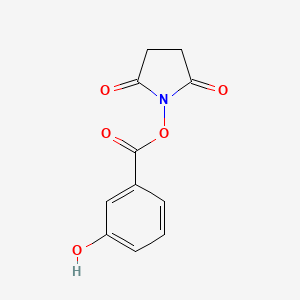
![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)

